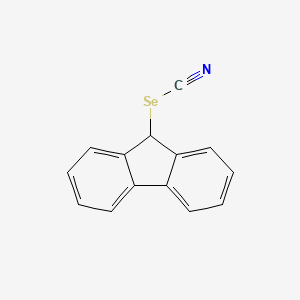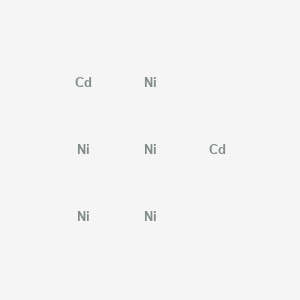![molecular formula C14H22O5 B14293199 {2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate CAS No. 112768-18-0](/img/structure/B14293199.png)
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate: is a fascinating compound with a complex structure. Its IUPAC name is tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . Let’s break down its features:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. These reagents readily transmetalate with palladium complexes, allowing for mild and functional group-tolerant conditions . The specific synthetic steps for this compound would involve boron-based reagents.
Industrial Production: While industrial-scale production methods may vary, the SM coupling route can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: May participate in reduction processes.
Substitution: Reacts with nucleophiles or electrophiles.
Organoboron Reagents: Key players in SM coupling.
Palladium Catalysts: Facilitate carbon–carbon bond formation.
Major Products: The major products depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Functional Group Manipulation: Enables modification of acetyl and cyclopentyl moieties.
Drug Development: Investigated for potential pharmaceutical applications.
Biological Studies: May serve as a probe or substrate in biochemical research.
Fine Chemicals: Valuable in specialty chemical production.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific biological or chemical context. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, exploring related structures (such as acetylcitrate derivatives ) could highlight its uniqueness.
Propiedades
Número CAS |
112768-18-0 |
|---|---|
Fórmula molecular |
C14H22O5 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
[2-(3-acetyloxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C14H22O5/c1-9(19-11(3)16)4-5-12-6-14(17)7-13(12)8-18-10(2)15/h9,12-13H,4-8H2,1-3H3 |
Clave InChI |
GKNAFXMFAQFKGP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CC(=O)CC1COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
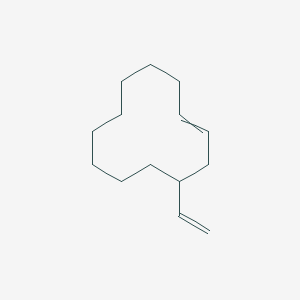
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
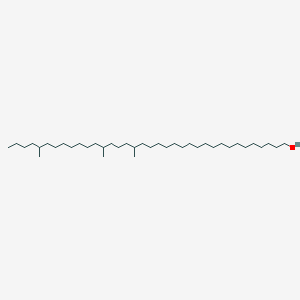

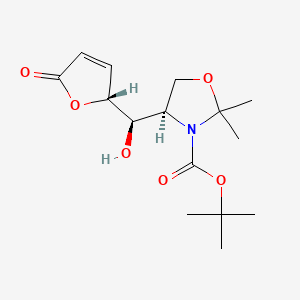

![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
